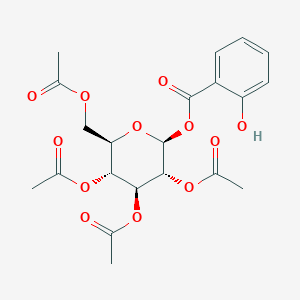

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate

説明

科学的研究の応用

Synthesis and Chemical Properties

Chemical Synthesis and Glycosylation : One study describes the synthesis of glucosylamino heterocycles using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, demonstrating its utility in chemical glycosylation processes (Gama, Shibuya, & Shimizu, 2000).

Glycopeptide Synthesis : In another research, the synthesis of N-(β-D-glucopyranosyl)- and N-(2-acetamido-2-deoxy-β-D-glucopyranosyl) amides using 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl derivatives was explored, which is significant in glycopeptide synthesis (Györgydeák et al., 2004).

Radical Cyclisations : The compound was used in directing bromopropargyloxy additions to the olefinic bonds of vinylogous esters, facilitating the generation of quaternary carbon stereogenic centres (Mccague, Pritchard, Stoodley, & Williamson, 1998).

Applications in Medicinal Chemistry

Antimicrobial Evaluation : A study involving the glycosylation of 1,2-Dihydro-5-(1H-indol-2-yl)-1,2,4-triazole-3-thione with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide revealed the synthesis of S-glycosides exhibiting significant antimicrobial activities (El Ashry, El Tamany, Abd El Fattah, Boraei, & Abd El-Nabi, 2013).

Synthesis of N-glycosides of Thioxo-thiazolidinones : The reaction of 5-Arylidene-2-thioxo-4-thiazolidinones with 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromides to form N-glycosides demonstrated potential antimicrobial activities (Metwally, Abdalla, Mosselhi, & El-Desoky, 2010).

Structural Analysis

- Solid-State Structure Analysis : Comprehensive structural analyses of methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-β-d-galactopyranoside were performed using experimental and theoretical methods, providing insights into the molecular structure of derivatives of this compound (Gubica et al., 2013).

作用機序

Target of Action

It’s known that salicylates generally target inflammatory pathways, often inhibiting cyclooxygenase enzymes .

Mode of Action

Salicylates, in general, are known to inhibit the production of prostaglandins and other mediators of inflammation in the cyclooxygenase (COX) pathway .

Biochemical Pathways

The compound likely affects the cyclooxygenase pathway, given the known effects of salicylates . This pathway is crucial in the inflammatory response, and its inhibition can lead to reduced inflammation .

Pharmacokinetics

Salicylates are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

Salicylates are known to reduce inflammation, pain, and fever, and may also have antithrombotic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate . For instance, the compound may be less stable or effective in acidic environments .

Safety and Hazards

特性

IUPAC Name |

[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(32-16)33-20(27)14-7-5-6-8-15(14)26/h5-8,16-19,21,26H,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVOALTWKYYIH-YRIDSSQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

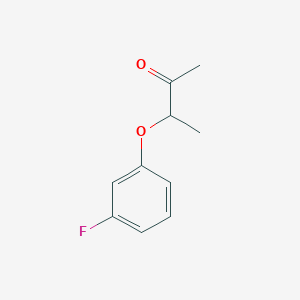

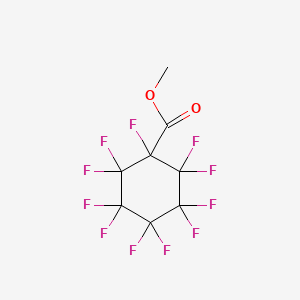

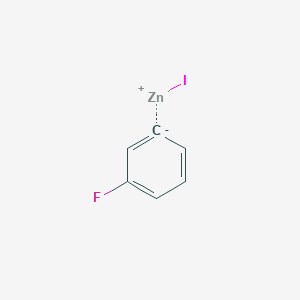

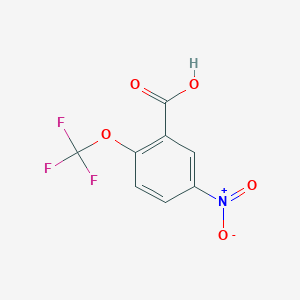

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3]Thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B3041499.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate](/img/structure/B3041501.png)

![[5-Methyl-2-(trifluoromethyl)-3-furyl]methanol](/img/structure/B3041502.png)

![2-Bromo-1-(2'-fluoro[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B3041505.png)